molecular formula C17H18O B12804079 Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- CAS No. 1889-72-1

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-

Cat. No.: B12804079
CAS No.: 1889-72-1
M. Wt: 238.32 g/mol
InChI Key: ASRAXLRGELKLDQ-UHFFFAOYSA-N
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Description

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- (IUPAC name: 1-(2,4,6-trimethylphenyl)-2-phenylethanone), commonly known as 2',4',6'-trimethylacetophenone or acetomesitylene, is a substituted acetophenone derivative. Its molecular formula is C₁₇H₁₈O (molecular weight: 238.33 g/mol) . The compound features a central ethanone group flanked by a phenyl ring and a mesitylene (2,4,6-trimethylphenyl) group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science intermediates.

The compound is synthesized via Friedel-Crafts acylation of mesitylene with phenylacetyl chloride or through cross-coupling reactions. Its crystalline structure and stability under ambient conditions (avoiding strong oxidizers) are noted in industrial applications . Safety protocols emphasize avoiding skin/eye contact due to insufficient toxicological data .

Properties

CAS No.

1889-72-1

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-phenyl-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C17H18O/c1-12-9-13(2)17(14(3)10-12)16(18)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3

InChI Key

ASRAXLRGELKLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Route

The most common and classical method to prepare substituted acetophenones such as Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- involves Friedel-Crafts acylation. This method uses an acid chloride or anhydride derivative of the acyl group and an aromatic compound under Lewis acid catalysis.

  • Starting Materials:

    • 2,4,6-Trimethylbenzene (mesitylene) as the aromatic substrate
    • Phenylacetyl chloride or phenylacetyl anhydride as the acylating agent
  • Catalyst:

    • Aluminum chloride (AlCl3) or other Lewis acids such as FeCl3
  • Reaction Conditions:

    • Anhydrous conditions, typically at low to moderate temperatures (0–50 °C)
    • Solvent: Carbon disulfide, dichloromethane, or nitrobenzene
  • Mechanism:
    The Lewis acid activates the acyl chloride to form an acylium ion, which electrophilically attacks the aromatic ring of mesitylene at the para or ortho position relative to methyl groups, yielding the ketone.

  • Outcome:
    The reaction selectively introduces the phenylacetyl group onto the 2,4,6-trimethylphenyl ring, producing Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- with good yields (typically 60–85%).

Synthesis via α-Chloro Ketone Intermediate

An alternative preparative route involves the synthesis of an α-chloro ketone intermediate, 2-chloro-1-(2,4,6-trimethylphenyl)ethanone, which can then be converted to the target compound.

  • Step 1: Preparation of 2-chloro-1-(2,4,6-trimethylphenyl)ethanone

    • React chloroacetic acid or chloroacetyl chloride with mesitylene under Friedel-Crafts conditions.
    • Reference synthesis: Synthesis reported in literature (DOI: 10.1055/s-1974-23475) describes the reaction of chloroacetic acid with mesitylene catalyzed by Lewis acids to yield the α-chloro ketone intermediate.
  • Step 2: Nucleophilic substitution or coupling

    • The α-chloro ketone can be reacted with phenyl nucleophiles (e.g., phenylmagnesium bromide or phenyl lithium) to substitute the chlorine with a phenyl group, forming the desired ketone.
  • Advantages:

    • This two-step method allows for more control over substitution patterns and can be useful when direct Friedel-Crafts acylation is less selective.

Direct Coupling via Organometallic Reagents

  • Grignard or Organolithium Addition:

    • Phenylmagnesium bromide or phenyl lithium reagents can be reacted with 2,4,6-trimethylbenzoyl chloride or related acyl derivatives to form the ketone.
    • This method requires careful control of stoichiometry and temperature to avoid over-addition or side reactions.
  • Typical Conditions:

    • Anhydrous ether solvents (THF, diethyl ether)
    • Low temperature (-78 °C to 0 °C) to control reactivity
  • Outcome:

    • High purity ketone product with yields often exceeding 70%.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Reagents Conditions Yield (%) Notes
Friedel-Crafts Acylation Mesitylene + Phenylacetyl chloride AlCl3 0–50 °C, anhydrous solvent 60–85 Classical, straightforward, scalable
α-Chloro Ketone Intermediate Mesitylene + Chloroacetic acid Lewis acid (AlCl3) Moderate temp, anhydrous 50–75 Two-step, allows substitution control
Grignard/Organolithium Addition 2,4,6-Trimethylbenzoyl chloride + PhMgBr Grignard reagent Low temp, anhydrous ether 70–90 High purity, requires strict conditions
Reductive Coupling (less common) Aromatic aldehydes/ketones + phenyl sources Metal catalysts (Pd, Ni) Hydrogenation conditions Variable Less used, more complex

Research Findings and Notes

  • Selectivity: The presence of methyl groups at 2,4,6-positions on the aromatic ring directs electrophilic substitution to the available positions and stabilizes intermediates, favoring mono-substitution.
  • Yield Optimization: Use of anhydrous conditions and controlled temperature is critical to maximize yield and minimize poly-substitution or side reactions.
  • Purification: Products are typically purified by recrystallization or column chromatography; distillation is less common due to high boiling points (~372.5 °C).
  • Industrial Scale: Friedel-Crafts acylation remains the preferred industrial method due to simplicity and cost-effectiveness. Continuous flow reactors can improve control and safety.
  • Safety: Handling of Lewis acids and acyl chlorides requires strict moisture control and appropriate safety measures due to corrosiveness and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of ethanone derivatives in anticancer research. For instance, compounds derived from ethanone have demonstrated activity against various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival. A study indicated that certain ethanone derivatives could induce apoptosis in cancer cells through the modulation of the NF-κB pathway .

2. Antioxidant Properties

The antioxidant capacity of ethanone derivatives has been explored in several research articles. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The antioxidant activity is often attributed to the presence of phenolic structures that stabilize free radicals .

3. Synthesis of Pharmaceutical Intermediates

Ethanone derivatives serve as important intermediates in the synthesis of various pharmaceuticals. For example, they can be used to synthesize anti-diabetic agents that selectively act on specific receptors with minimal side effects. The synthesis process typically involves condensation reactions followed by reduction steps to obtain the desired products .

Industrial Applications

1. Flavoring and Fragrance Industry

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- is utilized in the flavoring and fragrance industries due to its aromatic properties. It contributes to the formulation of perfumes and flavor enhancers by providing a sweet floral scent that enhances product appeal.

2. Polymer Chemistry

In polymer chemistry, ethanone derivatives are employed as additives to improve the properties of polymers such as thermal stability and mechanical strength. These compounds can be incorporated into polymer matrices during manufacturing processes to enhance performance characteristics .

Case Studies

Study Objective Findings
Zong et al., 2025Evaluate anti-cancer propertiesDemonstrated that ethanone derivatives inhibit cell growth in breast cancer cell lines through NF-κB pathway modulation .
MDPI Research GroupInvestigate antioxidant effectsFound that ethanone compounds exhibit significant free radical scavenging activity .
Patent EP0924193A1Synthesize anti-diabetic agentsDeveloped processes for producing 1-phenyl-2-aminoethanol derivatives from ethanone intermediates with low side effects .

Mechanism of Action

The mechanism of action of Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

1-(2,4,6-Trimethylphenyl)ethanone vs. 1-(2,4,6-Triisopropylphenyl)ethanone

The substitution of methyl groups with bulkier isopropyl groups significantly alters reactivity and crystallinity:

Property 1-(2,4,6-Trimethylphenyl)ethanone 1-(2,4,6-Triisopropylphenyl)ethanone
Reduction Reactivity Reducible with NaBH₄ or MgO catalysts Requires LiAlH₄ for reduction
Crystal Structure Forms hexameric H-bonded rings Forms tetrameric H-bonded networks
Steric Hindrance Moderate (C-H⋅⋅⋅O interactions) High (prevents MgO-catalyzed reduction)

The bulkier isopropyl groups hinder catalytic transfer hydrogenation over MgO, necessitating stronger reducing agents like LiAlH₄ . Crystallographic studies reveal that methyl-substituted analogs assemble into hexameric rings, whereas isopropyl derivatives form tetramers due to steric constraints .

Electronic Effects: Methyl vs. Hydroxy/Methoxy Groups

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

Replacing methyl with hydroxy groups enhances polarity and hydrogen-bonding capacity:

  • Solubility: Increased in polar solvents (e.g., water, ethanol) due to -OH groups.
  • Reactivity: Hydroxy groups participate in keto-enol tautomerism, enabling chelation with metal ions.
  • Applications: Potential use in antioxidant or metal-chelating agents.

2,4,6-Trimethoxyacetophenone

Methoxy groups (-OCH₃) are electron-donating, altering electronic density:

  • UV Absorption : Enhanced π→π* transitions due to resonance effects.
  • Stability : Reduced susceptibility to oxidation compared to hydroxy analogs.

Halogen-Substituted Analogs

2-Bromo-1-(2,4,6-trimethylphenyl)ethanone

The bromine atom introduces electrophilic character:

  • Reactivity : Prone to nucleophilic substitution (e.g., SN2 reactions).
  • Applications : Intermediate in Suzuki-Miyaura coupling or Grignard reactions.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) MP (°C) Reactivity with NaBH₄ Crystal Structure
1-(2,4,6-Trimethylphenyl)ethanone C₁₁H₁₄O 162.23 ~80 Yes Hexameric rings
1-(2,4,6-Triisopropylphenyl)ethanone C₂₀H₃₀O 286.45 ~95 No Tetrameric networks
2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone C₁₅H₁₂O₄ 256.25 >200 Yes (slow) Layered H-bonding
2-Bromo-1-(2,4,6-trimethylphenyl)ethanone C₁₁H₁₃BrO 241.12 ~110 No Monoclinic

Research Findings

  • Steric Hindrance : Isopropyl groups reduce catalytic activity by 70% in transfer hydrogenation compared to methyl analogs .
  • Hydrogen Bonding : Methyl-substituted derivatives exhibit shorter H-bond distances (2.8–3.0 Å) vs. isopropyl analogs (3.2–3.5 Å) .
  • Synthetic Utility : Bromo derivatives enable cross-coupling reactions with >90% yield in palladium-catalyzed protocols .

Biological Activity

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-, also referred to as 2-phenyl-1-(2,4,6-trimethylphenyl)ethanone, is an organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and implications for future research.

Chemical Structure and Properties

  • Molecular Formula: C17H18O
  • Molecular Weight: 238.32 g/mol
  • Structure: The compound consists of two phenyl groups: a simple phenyl group and a bulky 2,4,6-trimethylphenyl group. This configuration contributes to its distinct chemical properties and potential biological interactions .

Synthesis Methods

Ethanone can be synthesized through various methods, including:

  • Traditional Organic Synthesis: Utilizing standard reagents and conditions to create the compound.
  • Continuous Flow Reactors: Employed in industrial settings for optimized mixing and heat transfer during synthesis.
  • Advanced Purification Techniques: Such as distillation and recrystallization to achieve high-purity products.

Biological Activity

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- has garnered attention in pharmacological studies due to its potential therapeutic applications. Key areas of interest include:

Case Studies

  • Antioxidant Studies:
    • A study conducted on structurally related compounds indicated significant antioxidant activity through scavenging free radicals and enhancing cellular defense mechanisms .
  • Cytotoxicity Assays:
    • In vitro assays using similar ketone derivatives have shown inhibition of cell growth in several cancer types. These findings suggest a need for further investigation into the specific effects of Ethanone on cancer cell lines .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of Ethanone, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
AcetophenoneContains one phenyl groupModerate antioxidant properties
BenzophenoneContains two phenyl groupsNotable UV absorption; limited bioactivity
2,4,6-TrimethylacetophenoneSimilar structure but lacks additional phenyl groupExhibits cytotoxicity against cancer cells

Ethanone stands out due to its combination of both a phenyl group and a bulky trimethylphenyl group, which may enhance its biological interactions compared to simpler structures .

Future Research Directions

Given the promising preliminary findings regarding the biological activity of Ethanone, further research is warranted. Suggested areas include:

  • Mechanistic Studies: Investigating the specific pathways through which Ethanone exerts its biological effects.
  • In Vivo Studies: Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis: Exploring modifications to the molecular structure to enhance potency or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-?

  • Methodological Answer : The compound has the molecular formula C₂₆H₂₈O (MW: 356.50 g/mol) and features two aromatic systems: a phenyl group and a 2,4,6-trimethylphenyl group attached to an ethanone backbone. Key structural insights include its InChI descriptor, which clarifies stereoelectronic interactions and substituent arrangement . While experimental data on melting/boiling points are limited, computational tools (e.g., XLogP3) predict a hydrophobic profile due to the methyl-substituted aromatic ring.

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : A plausible route involves Friedel-Crafts acylation , where 2,4,6-trimethylbenzene (mesitylene) reacts with a phenylacetyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃). Alternatively, Suzuki-Miyaura coupling could link pre-functionalized aromatic precursors. Reaction optimization should include monitoring steric hindrance from the trimethylphenyl group, which may necessitate elevated temperatures or prolonged reaction times .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : While specific toxicological data are unavailable, general precautions include:

  • P261 : Avoid inhalation of dust/particulates.
  • P262 : Prevent skin/eye contact using gloves and goggles.
  • Store in a cool, dry environment away from oxidizers, as recommended for structurally similar acetophenones .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence crystallographic packing and intermolecular interactions?

  • Methodological Answer : Comparative crystallographic studies of analogous trimethylphenyl acetamides reveal that methyl groups introduce steric bulk, reducing π-π stacking and favoring van der Waals interactions. For example, in N-(2,4,6-trimethylphenyl)-acetamide, methyl substituents disrupt planarity, leading to non-coplanar molecular arrangements and altered lattice constants. Similar effects are expected in this compound, impacting solubility and solid-state reactivity .

Q. Which spectroscopic techniques are most effective for structural characterization, and how can contradictory data be resolved?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (including 2D COSY/HSQC) resolves methyl group splitting and confirms aromatic substitution patterns.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation pathways.
  • IR Spectroscopy : Identifies carbonyl stretching frequencies (≈1680–1720 cm⁻¹).
  • Contradiction Resolution : Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) and consult standardized databases like NIST for reference spectra .

Q. How does the steric environment of the 2,4,6-trimethylphenyl group affect reactivity in electrophilic substitution reactions?

  • Methodological Answer : The trimethylphenyl group creates a sterically hindered environment , directing electrophiles to the less-substituted phenyl ring. For example, nitration or halogenation reactions may favor the para position of the phenyl group over the methyl-rich aromatic system. Kinetic studies using competitive reactions with analogous compounds (e.g., acetomesitylene) can quantify steric effects .

Q. What strategies address discrepancies in reported physicochemical data (e.g., solubility, melting points)?

  • Methodological Answer :

  • Standardized Protocols : Use DSC (Differential Scanning Calorimetry) for melting point determination under inert atmospheres.
  • Solubility Testing : Employ Hansen solubility parameters in varied solvents (e.g., DMSO, THF) with controlled humidity.
  • Data Validation : Compare results against high-purity reference samples and peer-reviewed studies from authoritative sources like NIST .

Key Considerations for Experimental Design

  • Synthetic Challenges : Prioritize anhydrous conditions to avoid hydrolysis of the ketone group.
  • Spectroscopic Pitfalls : Overlapping signals in NMR (e.g., methyl protons) may require low-temperature experiments or deuterated solvents.
  • Structural Analogues : Compare data with derivatives like 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone to isolate substituent effects .

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